molecular formula C24H26O4 B1249585 Machaeriol D

Machaeriol D

Cat. No.: B1249585
M. Wt: 378.5 g/mol
InChI Key: JKVLNGOHRKTVRI-XFKAJCMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Machaeriol D is a unique hexahydrodibenzopyran-type aralkyl phytocannabinoid isolated from plants of the Machaerium genus . While it is a structural analog of tetrahydrocannabinol (THC), its distinct stereochemistry results in a different pharmacological profile . Notably, this compound exhibits selective binding affinity for the cannabinoid receptor 2 (CB2) and shows no significant binding to the psychoactive CB1 receptor, indicating its potential for research without CB1-mediated psychoactive effects . The compound has been investigated for its ability to modulate key cancer-related signaling pathways, making it a candidate for oncological research . Furthermore, this compound and its structural analogs have demonstrated potent antimicrobial activities, showing particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) in vitro . This combination of immunomodulatory potential via CB2 receptor interaction, anticancer signaling modulation, and direct antimicrobial action makes this compound a versatile and valuable compound for pharmaceutical and biological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

(6aS,8R,9R,10aS)-3-(1-benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol

InChI

InChI=1S/C24H26O4/c1-13-8-16-17(12-18(13)25)24(2,3)28-22-11-15(9-19(26)23(16)22)21-10-14-6-4-5-7-20(14)27-21/h4-7,9-11,13,16-18,25-26H,8,12H2,1-3H3/t13-,16+,17+,18-/m1/s1

InChI Key

JKVLNGOHRKTVRI-XFKAJCMBSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@H]1O)C(OC3=CC(=CC(=C23)O)C4=CC5=CC=CC=C5O4)(C)C

Canonical SMILES

CC1CC2C(CC1O)C(OC3=CC(=CC(=C23)O)C4=CC5=CC=CC=C5O4)(C)C

Synonyms

machaeriol D

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Machaerium Species

Machaeriol D, along with its related compounds Machaeriol A, B, C, and Machaeridiols A-C, has been identified and isolated from plants belonging to the genus Machaerium. nih.govmdpi.com This genus, part of the Fabaceae family, encompasses approximately 130 species of trees, shrubs, and lianas, primarily distributed throughout the tropical Americas, from southern Mexico to Brazil and northern Argentina. nih.govtandfonline.comnih.govresearchgate.net

The specific specimen from which this compound was isolated is designated as Machaerium Pers. (Rimachi 12161), collected in the Maynas province near Loreto, Peru. nih.govmdpi.com While phytochemical analyses have been conducted on at least sixteen Machaerium species, the known distribution of machaeriols and machaeridiols is currently limited to this particular specimen. mdpi.comresearchgate.net Other related compounds, such as Machaeriol A and B, were first isolated from Machaerium multiflorum. wikipedia.orgacs.org A chemical study of Machaerium isadelphum also isolated monterpene-stilbenes, which show a high structural similarity to cannabinoids. uaem.mx The presence of these unique phytocannabinoids in Machaerium distinguishes it from other plant genera. mdpi.com

Table 1: Documented Botanical Sources of this compound and Related Compounds

Compound Botanical Source Reference
This compound Machaerium Pers. (Rimachi 12161) mdpi.com, nih.gov
Machaeriol A Machaerium multiflorum, Machaerium Pers. (Rimachi 12161) wikipedia.org, mdpi.com
Machaeriol B Machaerium multiflorum, Machaerium Pers. (Rimachi 12161) wikipedia.org, mdpi.com
Machaeriol C Machaerium Pers. (Rimachi 12161) mdpi.com, nih.gov
Machaeridiol A Machaerium Pers. (Rimachi 12161) mdpi.com, nih.gov
Machaeridiol B Machaerium Pers. (Rimachi 12161) mdpi.com, nih.gov
Machaeridiol C Machaerium Pers. (Rimachi 12161) mdpi.com, nih.gov

Advanced Extraction Techniques for Phytocannabinoids from Plant Matrices

The extraction of phytocannabinoids like this compound from plant material is a crucial first step for research. As these compounds are structurally phenolic, the extraction methodologies applied to flavonoids and other polyphenols are highly relevant. These techniques range from traditional solvent-based methods to more modern, environmentally friendly "green" technologies. nih.gov

Traditional solid-liquid extraction techniques are widely used for isolating flavonoids and other phytochemicals from natural products due to their simplicity and low equipment cost. nih.govmdpi.com

Maceration: This is one of the most straightforward methods, involving soaking the plant material in a solvent for a specific period. The choice of solvent is critical and depends on the polarity of the target compounds. mdpi.comcreative-proteomics.com

Soxhlet Extraction: Considered more efficient than simple maceration, this method uses a specialized apparatus to continuously wash the plant material with a heated solvent. mdpi.com This repeated cycling ensures a thorough extraction, though the prolonged exposure to heat can potentially degrade thermolabile compounds. nih.gov

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the vapor back into the mixture. It is more time-efficient than maceration but, like Soxhlet extraction, the heat can be detrimental to sensitive compounds. nih.govcreative-proteomics.com

These conventional methods are often characterized by long extraction times and the use of large quantities of organic solvents, which can present environmental and economic challenges. nih.govmdpi.com

In recent years, there has been a significant shift towards developing more efficient and sustainable extraction methods, often referred to as green extraction technologies. jhrlmc.comjst.go.jp These techniques aim to reduce solvent and energy consumption, shorten extraction times, and increase yields. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. jst.go.jp This creates a rapid buildup of internal pressure, leading to the rupture of cell walls and the enhanced release of phytochemicals into the solvent. ncsu.edunih.gov MAE significantly reduces extraction time and solvent volume compared to conventional methods. nih.gov Key parameters that are optimized include microwave power, extraction time, solvent type, and the solid-to-solvent ratio. nih.govajgreenchem.com

Table 2: Example Parameters for Microwave-Assisted Extraction of Flavonoids

Parameter Typical Range Reference
Microwave Power 200 - 700 W ajgreenchem.com, nih.gov
Extraction Time 4 - 15 min ajgreenchem.com, nih.gov
Solvent Ethanol (B145695), Methanol (often in aqueous mixtures) nih.gov
Solid-to-Solvent Ratio 1:10 - 1:40 (g/mL) ajgreenchem.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing mass transfer from the plant matrix into the solvent. mdpi.comtandfonline.com This process is generally conducted at lower temperatures than other methods, making it suitable for extracting heat-sensitive compounds. nih.gov The efficiency of UAE is influenced by factors such as solvent concentration, temperature, time, and the liquid-to-solid ratio. nih.gov

Table 3: Example Parameters for Ultrasound-Assisted Extraction of Flavonoids

Parameter Typical Range Reference
Ethanol Concentration 40% - 60% nih.gov, tandfonline.com
Extraction Time 15 - 46 min nih.gov, mdpi.com
Temperature 60 - 75 °C nih.gov
Liquid-to-Solid Ratio 30:1 - 60:1 (mL/g) nih.gov, tandfonline.com
Ultrasound Power/Frequency 200 W / 40 kHz nih.gov

Supercritical Fluid Extraction (SFE): SFE is a highly selective and environmentally friendly technique that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the plant matrix efficiently. researchgate.net The solvating power can be finely tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds. nih.govresearchgate.net Often, a small amount of a polar co-solvent like ethanol is added to the CO₂ to enhance the extraction of more polar compounds like flavonoids. nih.govbenthamopen.com

Table 4: Example Parameters for Supercritical Fluid Extraction of Flavonoids

Parameter Typical Range Reference
Pressure 25 - 30 MPa (250 - 300 bar) nih.gov, nih.gov
Temperature 50 - 60 °C nih.gov, nih.gov
Co-solvent (Ethanol) 50% - 80% concentration in modifier nih.gov

Synthetic Chemistry of Machaeriol D and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Hexahydrodibenzopyran Scaffold

A common retrosynthetic strategy for Machaeriol D envisions the final molecule arising from a precursor via allylic oxidation and subsequent diastereoselective reduction of a double bond. rsc.orgrsc.orgresearchgate.net This intermediate, in turn, can be traced back to the coupling of an allylic alcohol and an electron-rich aromatic component, a reaction that forges both a C-C and a C-O bond. rsc.orgresearchgate.net This approach highlights a convergent synthesis, where complex fragments are brought together late in the synthetic sequence. ethz.ch

Total Synthesis Approaches for (+)-Machaeriol D

The total synthesis of (+)-Machaeriol D has been achieved through various innovative and efficient strategies, each with its own set of key reactions and advantages.

Regio- and Stereoselective SN2' Reaction as a Key Step

An early and notable total synthesis of (+)-Machaeriol D employed a regio- and stereoselective SN2' reaction as a pivotal step. researchgate.netthieme-connect.comnih.govresearchgate.net This reaction involves the attack of a nucleophile at the γ-position of an allylic system, leading to a double bond shift. In the context of this compound synthesis, this strategy allowed for the precise construction of the hexahydrodibenzopyran core with the desired stereochemistry. researchgate.netthieme-connect.com The SN2' reaction of an aryl cyanocuprate with a silyl (B83357) enol ether derived from an optically active α,β-epoxycyclohexanone proved to be a powerful method for establishing the key stereocenters. researchgate.net

Divergent Synthetic Pathways from Chiral Pool Precursors

Divergent synthetic strategies offer an efficient way to access a variety of related natural products and their analogues from a common intermediate. nih.govresearchgate.net For this compound, divergent syntheses have been developed starting from commercially available chiral pool precursors like (S)-perillic acid. nih.gov Key transformations in these pathways include stereospecific palladium-catalyzed decarboxylative arylation and a one-pot sequence involving stereoselective hydroboration followed by either oxidation or reduction of the intermediate boranes. nih.gov This approach has enabled the efficient, multi-step synthesis of not only (+)-Machaeriol D but also (+)-Machaeriol B and (+)-Δ⁸-THC. nih.gov The use of chiral precursors from the chiral pool, such as limonene (B3431351) and verbenone, ensures the enantiospecificity of the synthesis. rsc.orgconicet.gov.ar

Enantioselective Synthesis of this compound and its Enantiomers

The development of enantioselective syntheses for both enantiomers of this compound is of significant interest for biological studies. rsc.orgrsc.orgresearchgate.net Several strategies have been successfully employed to achieve this. One prominent method involves a protecting-group-free, Lewis acid-catalyzed Friedel-Crafts coupling, which has been used to synthesize both (+)- and (-)-Machaeriol D starting from R-(+)- and S-(-)-limonene, respectively. rsc.orgrsc.orgresearchgate.net This approach provides access to both natural and unnatural enantiomers in a short and efficient manner. rsc.orgresearchgate.net

Development of Novel Machaeriol Analogues and Derivatives

The structural framework of this compound, particularly its resemblance to tetrahydrocannabinol (THC), has prompted investigations into its potential biological activities through the creation of novel analogues and derivatives. acs.org Although machaeriols themselves have not demonstrated significant cannabinoid receptor activity, their scaffold serves as a valuable starting point for synthetic exploration. nih.govacs.org

Structure-Activity Relationship (SAR) Driven Design and Synthesis

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry, guiding the systematic modification of a molecule's structure to understand its effect on biological activity. oncodesign-services.comcollaborativedrug.com By designing and synthesizing series of related compounds, researchers can identify the key structural features responsible for potency and selectivity. oncodesign-services.com

In the context of this compound, SAR-driven design has focused on understanding the structural requirements for interaction with cannabinoid receptors (CB1 and CB2). nih.gov Despite the structural similarities to THC, including the hexahydrodibenzopyran core, machaeriols possess a different stereochemistry at the ring junction ([6aR, 10aR]) and an added stereocenter at C9, which are thought to contribute to their lack of initial cannabinoid receptor affinity. acs.orgnih.gov

To probe the SAR of this scaffold, researchers have synthesized libraries of analogues. One notable study involved the creation of fourteen hexahydro analogues from a common precursor derived from (S)-citronellal. nih.govacs.org These analogues were designed to explore the impact of substituting different chemical groups at a specific position on the aromatic ring of the hexahydrodibenzopyran core. The binding affinities of these compounds for CB1 and CB2 receptors were evaluated, revealing that certain modifications could induce significant receptor interaction. nih.gov

Several analogues demonstrated noteworthy binding affinity for both CB1 and CB2 receptors. nih.gov Specifically, compounds where the aromatic ring was substituted with biphenyl (B1667301) or naphthalene (B1677914) groups showed enhanced activity. nih.gov The findings from these SAR studies indicate that the substituent on the aromatic portion of the machaeriol scaffold plays a crucial role in modulating cannabinoid receptor activity. nih.gov

Binding Affinities (IC50) of Selected Machaeriol Analogues at Cannabinoid Receptors nih.gov
CompoundSubstituent (R)CB1 IC50 (µM)CB2 IC50 (µM)
11APhenyl>103.20
11B4-Methoxyphenyl>102.50
11E[1,1'-Biphenyl]-4-yl1.800.20
11H4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl>100.80
11JNaphthalen-2-yl2.000.25

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular dynamics simulations have further supported these experimental findings, suggesting that active analogues fit snugly within the ligand-binding domain of the CB2 receptor, forming stable interactions with key amino acid residues. nih.gov

Late-Stage Diversification Strategies for Structural Modification

Late-stage diversification is a powerful synthetic strategy that involves modifying a common, complex molecular scaffold in the final steps of a synthesis to generate a library of structurally related compounds. nih.govpku.edu.cn This approach is highly efficient for exploring SAR because it avoids the need to redesign a synthetic route for each new analogue. nih.gov

For the machaeriol scaffold, late-stage diversification has been successfully implemented using palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org A key synthetic intermediate, a triflate-protected hexahydrodibenzopyran, was developed to be amenable to such modifications. acs.org This intermediate allows for the introduction of a wide variety of substituents onto the aromatic ring. nih.gov

The general strategy involves:

Synthesis of a core machaeriol-like structure with a functional group suitable for cross-coupling, such as a bromide or a triflate. acs.orgacs.org

Coupling of this advanced intermediate with various boronic acids or other organometallic reagents to introduce diverse chemical moieties. nih.govacs.org

This divergent approach has enabled the synthesis of numerous analogues that would be difficult to access through other means. nih.gov For instance, coupling a brominated THC analogue (Br-THC) with different partners via Suzuki-Miyaura cross-coupling provides ready access to a range of Δ⁸-THC analogues. acs.orguni-hamburg.de This same principle is applied to the machaeriol framework to produce novel hexahydrocannabinoids. nih.gov This strategy not only facilitates the rapid generation of compound libraries for biological screening but also allows for fine-tuning of the molecule's properties. pku.edu.cn

Gram-Scale Synthesis Considerations for Research Applications

While the synthesis of complex natural products in small quantities is a significant achievement, providing sufficient material for extensive biological evaluation often requires scaling up the synthesis to the gram level. rsc.org Gram-scale synthesis presents unique challenges, including the need for cost-effective, safe, and efficient reactions that proceed with high yield and minimal purification steps. rsc.org

For this compound, synthetic routes have been developed with scalability in mind. One notable approach is a protecting-group-free total synthesis starting from readily available S-(−)-limonene. rsc.org This enantiospecific synthesis is highly atom-economical and was successfully executed in six steps, suggesting its potential for producing large quantities of the natural product. rsc.org The key step involves a highly diastereoselective Lewis acid-catalyzed Friedel–Crafts reaction between a cyclic allylic alcohol and a resorcinol (B1680541) derivative, which constructs the core tricyclic system. rsc.org

Key considerations for the gram-scale synthesis of this compound and its analogues include:

Starting Material Availability: Utilizing inexpensive and readily available chiral precursors like limonene or verbenol (B1206271) is crucial for cost-effectiveness. rsc.org

Step Economy: Minimizing the number of synthetic steps reduces labor, material costs, and accumulated waste. rsc.org

Purification: Reactions should be optimized to yield clean products, minimizing the need for complex and costly chromatographic purification, which can be a bottleneck in large-scale synthesis.

Successfully addressing these factors allows researchers to access the substantial quantities of this compound and its derivatives needed for in-depth biological studies. rsc.org

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Complex Structure Determination

The elucidation of Machaeriol D's intricate hexahydrodibenzopyran framework was accomplished through the synergistic application of advanced spectroscopic techniques. researchgate.netcapes.gov.br These methods provide detailed information about the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. researchgate.netoxinst.com For this compound and its analogues, a comprehensive set of NMR experiments was employed to piece together its structure. researchgate.netacs.org The structure was primarily established using 1D NMR (¹H and ¹³C) and further confirmed with 2D NMR experiments. researchgate.netcapes.gov.br

Key 2D NMR techniques used in the characterization of the machaeriol scaffold include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): To correlate directly attached proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons (typically 2-3 bonds apart), which is critical for connecting different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons. This is particularly vital for establishing the relative stereochemistry of the chiral centers. researchgate.netmdpi.com

These combined NMR data allowed for the unambiguous assignment of all proton and carbon signals, confirming the molecular formula C₂₄H₂₆O₄ and the core structure of (6aS,8R,9R,10aS)-3-(1-benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol. nih.gov

NMR TechniquePurpose in this compound Elucidation
¹H NMRProvides information on the chemical environment and number of different types of protons.
¹³C NMRDetermines the number and type of carbon atoms in the molecule.
COSYEstablishes ¹H-¹H connectivity, mapping out spin systems within the molecule. researchgate.net
HSQC/HMQCCorrelates each proton to its directly attached carbon atom. researchgate.net
HMBCReveals long-range (2-3 bond) ¹H-¹³C correlations, essential for assembling the complete carbon skeleton. researchgate.net
NOESYIdentifies protons that are close in space, providing crucial data for determining relative stereochemistry. researchgate.netmdpi.com

While NMR, particularly NOESY, can establish the relative stereochemistry of chiral centers, determining the absolute configuration requires chiroptical methods. mdpi.comnih.gov Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. univ-amu.frrsc.org

For the machaeriols, including this compound, circular dichroism (CD) spectroscopy was a key tool. mdpi.com The experimental CD spectrum, which provides a unique fingerprint for a specific enantiomer, was used in conjunction with optical rotation ([α]D) data and NOESY results to definitively assign the absolute configuration. mdpi.com This analysis established the stereochemistry of this compound as 6aS,9S,10aS. mdpi.com This configuration is noteworthy as it represents a near mirror-image relationship to the 10aR absolute configuration found in the well-known cannabinoid, Δ⁹-tetrahydrocannabinol (THC). mdpi.com

Application of X-ray Crystallography for Solid-State Structure Analysis (If applicable to derivatives)

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state by mapping electron density to reveal precise atomic positions and bond lengths. numberanalytics.commdpi.com While a single-crystal X-ray structure for this compound itself has not been reported in the surveyed literature, the technique has been successfully applied to intermediates and derivatives of related cannabinoids. researchgate.netnih.gov For instance, the stereochemistry of a cannabidiol (B1668261) (CBD) derivative synthesized under specific conditions was unambiguously determined as 1R,6R through X-ray crystal analysis. researchgate.net The application of this technique to a suitable crystalline derivative of this compound would provide ultimate confirmation of its three-dimensional structure and packing in the solid state.

Computational Chemistry in Structural Confirmation and Conformational Analysis

Computational chemistry serves as a powerful complementary tool in structural elucidation, allowing for the theoretical prediction of molecular properties and conformations. taltech.eecwu.edu By calculating the energies of different possible structures, chemists can predict the most stable conformers. chemrxiv.org

In the context of the machaeriol scaffold, computational studies have been used to understand the interactions of its analogues with biological targets like cannabinoid receptors. acs.org For example, molecular dynamics simulations of a machaeriol analogue complexed with the CB₁ receptor involved analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the binding interactions. acs.org Furthermore, Density Functional Theory (DFT) calculations have been employed to study related cannabinoid structures. ucsb.edunih.gov For this compound, computational methods can be used to:

Calculate theoretical NMR and CD spectra to compare with experimental data, thereby validating the proposed structure and absolute configuration.

Perform conformational analysis to identify low-energy shapes the molecule can adopt in solution, which is crucial for understanding its biological function. ethz.ch

Provide insights into the molecule's electronic properties and reactivity.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to the Hexahydrodibenzopyran Scaffold

The central chemical framework of Machaeriol D is a hexahydrodibenzopyran scaffold. While the precise biosynthetic pathway in its natural source, Machaerium multiflorum, has not been fully elucidated, researchers have proposed routes based on established principles of phytocannabinoid biosynthesis in other plants, most notably Cannabis sativa. researchgate.netunb.canih.gov The biosynthesis of cannabinoids in Cannabis serves as a well-studied model for the formation of such terpenophenolic compounds. researchgate.netresearchgate.netmdpi.com

The widely accepted biosynthetic route to cannabinoids in Cannabis sativa begins with two key precursors: olivetolic acid and geranyl pyrophosphate (GPP). researchgate.netnih.govnih.gov Olivetolic acid is a polyketide synthesized from hexanoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS) known as olivetolic acid synthase, and subsequently cyclized by olivetolic acid cyclase (OAC). mdpi.com Concurrently, GPP is formed through the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net

A crucial step in cannabinoid biosynthesis is the geranylation of olivetolic acid, catalyzed by an aromatic prenyltransferase, to form cannabigerolic acid (CBGA). researchgate.netnih.gov CBGA is a pivotal intermediate, serving as the substrate for various cannabinoid synthases that catalyze cyclization reactions to produce the diverse array of cannabinoids found in Cannabis. researchgate.netwikipedia.org

Based on this model, a plausible biosynthetic pathway for the hexahydrodibenzopyran scaffold of this compound in Machaerium multiflorum can be proposed. It is hypothesized that a similar pathway exists, likely starting with analogous precursors. The formation of the hexahydrodibenzopyran ring system would then proceed through a series of enzymatic reactions, including a key cyclization step. The structural similarities between this compound and other cannabinoids strongly suggest a conserved biosynthetic logic, albeit with variations in the specific enzymes and resulting stereochemistry.

The total synthesis of this compound and its analogues has been achieved through various chemical strategies, which can provide clues for potential biosynthetic steps. For instance, synthetic approaches have utilized Friedel-Crafts alkylations and intramolecular hetero-Diels-Alder reactions to construct the tricyclic core of this compound. researchgate.netresearchgate.net While these are chemical reactions, they can sometimes mimic the bond-forming strategies employed by enzymes in nature.

Enzymatic Mechanisms Involved in this compound Formation

The specific enzymes responsible for this compound biosynthesis in Machaerium multiflorum have yet to be isolated and characterized. However, by drawing parallels with the known enzymatic mechanisms in cannabinoid biosynthesis, we can speculate on the types of enzymes that are likely involved.

The key enzymatic steps in the proposed biosynthesis of this compound would include:

Prenyltransferase Activity: An aromatic prenyltransferase is likely responsible for attaching a geranyl group to a polyketide precursor, analogous to the formation of CBGA from olivetolic acid and GPP by geranylpyrophosphate:olivetolate geranyltransferase (GOT) in Cannabis sativa. nih.gov The substrate specificity of this putative prenyltransferase in Machaerium multiflorum would be a key determinant of the final structure of the resulting cannabinoid-like compounds.

Oxidocyclase/Cyclase Activity: The formation of the hexahydrodibenzopyran ring system from a linear, geranylated precursor necessitates a cyclization reaction. In Cannabis sativa, enzymes like THCA synthase and CBDA synthase, which are flavoproteins, catalyze the oxidative cyclization of CBGA to form the respective cannabinoid acids. wikipedia.org It is plausible that a similar oxidocyclase or a different type of cyclase in Machaerium multiflorum facilitates the specific ring closure to yield the this compound scaffold. The stereochemistry of this compound, which differs from that of THC, would be determined by the specific folding of the substrate within the active site of this enzyme.

Hydroxylation and Other Modifications: The final structure of this compound features specific hydroxylation patterns. These are likely introduced by cytochrome P450 monooxygenases, a large family of enzymes known for their role in the diversification of secondary metabolites in plants by catalyzing hydroxylation and other oxidative reactions. frontiersin.org

The table below summarizes the hypothesized enzymatic steps and the types of enzymes that may be involved in this compound biosynthesis, based on the well-established pathway in Cannabis sativa.

Hypothesized Biosynthetic Step Potential Enzyme Type Function Known Analogue in Cannabis sativa
Formation of Polyketide PrecursorPolyketide Synthase (PKS) / CyclaseSynthesizes the aromatic core of the molecule.Olivetolic Acid Synthase / Olivetolic Acid Cyclase
Prenylation of PolyketideAromatic PrenyltransferaseAttaches a geranyl pyrophosphate (GPP) moiety.Geranylpyrophosphate:olivetolate geranyltransferase (GOT)
Cyclization of Geranylated IntermediateOxidocyclase / CyclaseForms the characteristic hexahydrodibenzopyran ring system.THCA Synthase / CBDA Synthase
Hydroxylation and other modificationsCytochrome P450 MonooxygenasesAdds hydroxyl groups and other functionalities to the scaffold.Various P450s involved in cannabinoid modifications.

Interrelationships with other Phytocannabinoid Biosynthesis Pathways

This compound is part of a growing family of cannabinoid-like compounds found in plants other than Cannabis sativa. The discovery of these analogues, such as the bibenzyl cannabinoids in liverworts of the Radula genus, suggests that the capacity to produce such structures has evolved independently in different plant lineages. nih.govnih.govresearchgate.net This phenomenon, known as convergent evolution, highlights the utility of these compounds for the producing organisms.

The biosynthetic pathway of this compound is intrinsically linked to the broader landscape of phytocannabinoid biosynthesis. The structural core of this compound, a hexahydrodibenzopyran, is a hydrogenated derivative of the dibenzopyran core found in cannabinoids like THC. This suggests that the biosynthetic machinery for this compound may share a common evolutionary origin with that of the cannabinoids in Cannabis or has evolved to perform similar chemical transformations.

The key difference in the biosynthetic pathways likely lies in the final cyclization and modification steps. The enzymes responsible for these steps in Machaerium multiflorum must exhibit distinct regioselectivity and stereoselectivity to produce the specific structure of this compound, which differs from THC and CBD.

The existence of this compound and other cannabinoid-like compounds in diverse plant species expands our understanding of the chemical diversity of natural products and the evolutionary history of their biosynthetic pathways. Further research into the genetics and enzymology of Machaerium multiflorum is needed to fully uncover the secrets of this compound biosynthesis and its relationship to the well-known pathways in Cannabis sativa.

Pharmacological and Biological Activities in Vitro Mechanistic Investigations

Cannabinoid Receptor (CB1 and CB2) Binding and Functional Activity

Research into the binding affinity of Machaeriol D for cannabinoid receptors has revealed a selective interaction with the CB2 receptor. In competitive radioligand displacement assays, this compound demonstrated a measurable, albeit weak, binding affinity for the CB2 receptor, with a reported Ki value of >1.3 µM. nih.govmdpi.com In contrast, these studies consistently found that this compound, along with its related compounds Machaeriol A, B, and C, showed no significant binding to the CB1 receptor. nih.govmdpi.com This lack of affinity for the CB1 receptor is noteworthy, as this receptor is responsible for the psychoactive effects of other cannabinoids. nih.gov The selective, albeit modest, affinity for the CB2 receptor suggests a potential for this compound to modulate processes governed by this receptor without inducing central nervous system effects. nih.govmdpi.com

Comparative analyses have shown that the CB2 receptor affinity of this compound is similar to that of cannabidiol (B1668261) (CBD). nih.govmdpi.com Studies on synthetic analogues of machaeriols have further explored the structure-activity relationships, identifying derivatives with varied affinities for both CB1 and CB2 receptors. mdpi.comacs.orgsemanticscholar.org For instance, certain synthetic analogues demonstrated low micromolar displacement at the CB1 receptor, while others showed significant displacement at the CB2 receptor. acs.orgsemanticscholar.org

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)Source(s)
This compoundNo significant affinity>1.3 µM nih.govmdpi.com
Machaeriol AInsignificantInactive nih.govmdpi.com
Machaeriol BInsignificantInactive nih.govmdpi.com
Machaeriol CNo significant affinityWeak affinity nih.govmdpi.com
Machaeridiol ANo significant affinity>1.77 µM nih.govresearchgate.net
Machaeridiol BNo significant affinity>2.18 µM nih.govresearchgate.net
Machaeridiol CNo significant affinity>1.1 µM nih.govresearchgate.net

While direct GTPγS functional assay data for this compound itself is not extensively detailed in the provided search results, studies on its analogues provide insight into the functional activity of the machaeriol scaffold at cannabinoid receptors. GTPγS binding assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR like the cannabinoid receptors. acs.orgsemanticscholar.org

For instance, two synthetic machaeriol analogues, 11H and 11J, were identified as micromolar-range agonists at the CB2 receptor in GTPγS assays, with EC50 values of 5.7 µM and 16 µM, respectively. acs.orgsemanticscholar.orgnih.gov This indicates that these compounds can activate the CB2 receptor and initiate downstream signaling. acs.orgsemanticscholar.org Analogue 11J also demonstrated agonist activity at the CB1 receptor, albeit with a preference for CB1. acs.orgsemanticscholar.org These findings suggest that the machaeriol core structure can be chemically modified to produce compounds with specific functional activities at cannabinoid receptors. acs.orgsemanticscholar.org

The collective evidence from binding assays points towards this compound being a selective, though weak, modulator of the CB2 receptor. nih.govmdpi.com Its lack of interaction with the CB1 receptor is a key characteristic. nih.govmdpi.com This selectivity is a desirable trait in the development of therapeutic agents, as it may avoid the psychoactive side effects associated with CB1 receptor activation. nih.gov

The exploration of machaeriol analogues has further highlighted the potential for developing highly selective CB2 receptor modulators. acs.orgsemanticscholar.org By modifying the machaeriol structure, researchers have been able to create compounds with significant binding affinity and functional activity at the CB2 receptor, while maintaining low affinity for the CB1 receptor. acs.orgsemanticscholar.orgnih.gov This ongoing research underscores the potential of the machaeriol scaffold as a template for designing novel and selective CB2-targeted compounds. acs.orgsemanticscholar.org

Opioid Receptor Interactions and Modulatory Effects (Kappa, Delta, Mu)

In addition to its effects on cannabinoid receptors, this compound has been evaluated for its interaction with the kappa (κ), delta (δ), and mu (µ) opioid receptors. nih.govmdpi.comresearchgate.net Radioligand binding assays revealed that this compound, along with its related compounds, generally exhibits weak activity at the δ and µ opioid receptors. nih.govmdpi.com The initial screening of a Machaerium Pers. extract did show some displacement of radioligands for all three opioid receptor subtypes. researchgate.net However, when the isolated compounds were tested, the affinities were found to be low. nih.govmdpi.com This suggests that while the crude extract may contain compounds with some opioid receptor activity, this compound itself is not a potent opioid receptor ligand. nih.govmdpi.comresearchgate.net

CompoundKappa (κ) Opioid ReceptorDelta (δ) Opioid ReceptorMu (µ) Opioid ReceptorSource(s)
This compoundWeakly active/No significant affinityWeakly activeWeakly active nih.govmdpi.com

Investigations into Anticancer Signaling Pathways (In Vitro Models)

The potential of this compound and its related compounds to modulate cancer-related signaling pathways has been investigated using a panel of luciferase reporter gene assays in HeLa and T98G glioblastoma cells. nih.govresearchgate.netresearchgate.net These assays assess the activity of various transcription factors that play critical roles in cancer development and progression. nih.govresearchgate.netresearchgate.net

While this compound and its immediate analogues (Machaeriol A-C) were found to be largely inactive or only minimally active across the tested panel of transcription factors, other related compounds from Machaerium Pers., specifically the machaeridiols, showed more significant activity. nih.gov For instance, Machaeridiol B displayed notable inhibitory effects on several key pathways, including Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, Notch, and Wnt in HeLa cells. nih.govresearchgate.net Interestingly, the activity of these compounds could differ between cell lines, as seen with Machaeridiol B's lack of activity against the Wnt pathway in T98G cells. nih.gov

Although this compound itself did not show strong, direct modulation of these specific anticancer signaling pathways in the reported assays, the activity of its close structural relatives suggests that the broader hexahydrodibenzopyran scaffold could be a source for developing compounds that do target these pathways. nih.govresearchgate.net It is also important to note that none of the tested machaeriols inhibited luciferase expression driven by a minimal promoter, indicating a lack of general cytotoxicity at the tested concentrations. nih.govresearchgate.net

Luciferase Reporter Gene Assays for Pathway Analysis

Luciferase reporter gene assays are a important tool for dissecting the influence of a compound on specific cellular signaling pathways. yeasenbio.comthermofisher.com In these assays, the activity of a promoter, a key element controlling gene expression, is linked to the production of a light-emitting enzyme called luciferase. yeasenbio.comthermofisher.com By measuring the light produced, researchers can infer the extent to which a compound like this compound activates or inhibits a particular pathway. yeasenbio.com

While direct luciferase reporter gene assay data for this compound is not extensively detailed in the provided results, related compounds from the same chemical class, have been evaluated using these methods. For instance, other phytocannabinoids were assessed against a panel of luciferase reporter gene vectors to understand their impact on cancer-related signaling pathways in T98G glioblastoma multiforme cells. nih.govresearchgate.net These assays can measure the activity of various transcription factors and signaling pathways, such as those involving Smad and Myc proteins. nih.gov This approach allows for the profiling of a compound's activity across multiple, complex cancer-related pathways. mdpi.com

Antimicrobial Efficacy and Mechanisms of Action

Activity against Multidrug-Resistant Bacteria

This compound has demonstrated notable activity against challenging multidrug-resistant bacteria. Specifically, research has highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), both of which pose significant threats to public health. mdpi.comresearchgate.net The potent activity of machaeriols and related compounds against these resistant strains suggests they could serve as templates for the development of new antimicrobial agents. mdpi.com

The investigation into the antimicrobial properties of machaeriols has shown that these compounds can be more potent than conventional antibiotics like ciprofloxacin (B1669076) and vancomycin (B549263) against certain strains of MRSA and VRE. mdpi.com The activity of these compounds is not limited to Gram-positive bacteria; significant effects have also been observed in permeabilized Gram-negative pathogens, indicating the potential for developing analogues with improved cell permeability to tackle these difficult-to-treat infections. mdpi.com

Synergistic Effects with other Antimicrobial Agents

A key area of investigation has been the potential for this compound and its chemical relatives to work in synergy with other antimicrobial compounds. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. frontiersin.org

Studies have revealed strong synergistic activity when certain machaeriols are combined with machaeridiols. For example, a combination of machaeriol C and machaeridiol B resulted in a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit the growth of MRSA strains. mdpi.com Specifically, the combination led to a more than 32-fold and 8-fold reduction in the MICs against MRSA 1708 and -1717, respectively. mdpi.com Similarly, a synergistic effect was observed against VRE. mdpi.com This suggests that different machaeriols and machaeridiols may act on different molecular targets within the bacteria. mdpi.com

Interestingly, combination studies of machaeriols with conventional antibiotics like methicillin (B1676495) or ciprofloxacin did not show any additive or synergistic effects. mdpi.com However, the synergy observed between different classes of these natural compounds highlights a promising avenue for developing combination therapies to combat multidrug-resistant infections. mdpi.com

Table 1: Synergistic Activity of Machaeriol C and Machaeridiol B against MRSA

StrainCompoundMIC (µg/mL)Fold Reduction in MIC
MRSA 1708Machaeridiol B (12) + Machaeriol C (8)0.156>32
MRSA 1717Machaeridiol B (12) + Machaeriol C (8)0.625>8

Data sourced from a study on the antimicrobial constituents of Machaerium pers. mdpi.com

Studies on Cellular and Molecular Targets in Pathogenic Microorganisms

The precise cellular and molecular targets of this compound in pathogenic microorganisms are an area of ongoing research. The synergistic effects observed between different machaeriols suggest that they may have distinct mechanisms of action. mdpi.com Understanding these targets is crucial for optimizing the therapeutic potential of these compounds and for designing new drugs with improved efficacy.

Research into the mechanisms of other natural antimicrobial compounds provides some clues. For instance, some compounds disrupt the integrity of the bacterial cell wall. researchgate.net Others may interfere with essential cellular processes like protein synthesis or nucleic acid replication. frontiersin.orgmdpi.com The ability of some machaeriols to affect permeabilized Gram-negative bacteria suggests that the cell envelope may be a key target. mdpi.com Further investigation is needed to elucidate the specific molecular interactions between this compound and its bacterial targets.

Antimalarial Activity Studies (In Vitro Models)

Efficacy against Plasmodium falciparum Strains

In addition to its antibacterial properties, the chemical class to which this compound belongs has shown promise in the fight against malaria. In vitro studies have demonstrated the antimalarial activity of machaeriols against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. researchgate.net

Research has shown that machaeriol B exhibits in vitro antimalarial activity against the W-2 clone of Plasmodium falciparum. researchgate.netnih.gov This is significant as the W-2 strain is known to be resistant to chloroquine, a once widely used antimalarial drug. istis.sh.cn The efficacy of these compounds against drug-resistant strains highlights their potential as leads for the development of new antimalarial therapies, which are urgently needed to combat the spread of resistance. nih.gov

Unraveling the Antiparasitic Potential of this compound: A Mechanistic Void

Despite the isolation and structural characterization of this compound, a member of the hexahydrodibenzopyran class of compounds from Machaerium multiflorum, a comprehensive understanding of its specific antiparasitic mechanisms remains a significant gap in the scientific literature. While related compounds from the same plant have demonstrated notable antiparasitic activity, detailed in vitro mechanistic investigations into how this compound itself exerts effects against parasites are currently unavailable.

Initial studies on compounds extracted from Machaerium multiflorum highlighted the potential of this genus as a source of anti-infective agents. nih.govacs.org Research has primarily focused on the antibacterial properties of various isolated molecules. nih.govacs.org

Notably, a closely related compound, Machaeridiol B, has shown promising in vitro activity against key human parasites. It has been reported to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. nih.govacs.org Furthermore, Machaeridiol B exhibited activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govacs.org

However, the specific molecular targets and biochemical pathways disrupted by Machaeridiol B, let alone this compound, have not been elucidated. The general mechanisms by which antiparasitic drugs act are diverse, ranging from the inhibition of essential enzymes and disruption of metabolic pathways to interference with cellular structures like microtubules or the induction of apoptosis. numberanalytics.commsdvetmanual.combvsalud.org Without specific studies on this compound, any proposed mechanism would be purely speculative and extrapolated from the known actions of other, structurally distinct antiparasitic agents.

The hexahydrodibenzopyran scaffold, to which this compound belongs, is of interest in medicinal chemistry. mdpi.com However, research into the antiparasitic applications of this specific chemical class is still in its nascent stages. While the broader family of cannabinoids and their synthetic analogues have been explored for various biological activities, detailed mechanistic work on their antiparasitic effects is limited. csic.esresearchgate.net

Data Tables

Due to the absence of specific research on the antiparasitic mechanisms of this compound, no data tables can be generated for its activity. For illustrative purposes, the reported activity of the related compound, Machaeridiol B, is presented below.

Table 1: In Vitro Antiparasitic Activity of Machaeridiol B

Parasite SpeciesStrain(s)IC₅₀ (µg/mL)
Plasmodium falciparumD6 (chloroquine-sensitive)0.64
Plasmodium falciparumW2 (chloroquine-resistant)0.22
Leishmania donovani-0.9
Source: Muhammad et al., 2003 nih.govacs.org

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation, Isolation, and Quantification

The isolation and purification of Machaeriol D from its natural source, Machaerium Pers., necessitates sophisticated chromatographic methods to separate it from a complex mixture of other related phytocannabinoids, such as Machaeriols A-C and Machaeridiols A-C. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LCMS), is a cornerstone technique for the analysis and quantification of these compounds. mdpi.com

For compounds like this compound, which possess multiple stereocenters, chiral chromatography is crucial for separating stereoisomers. mdpi.commdpi.com Techniques such as supercritical fluid chromatography (SFC) using a chiral column have been effectively employed to separate the diastereomers of analogous hexahydrocannabinols, ensuring high purity of the isolated isomers. mdpi.com Gas chromatography coupled with a flame ionization detector (GC-FID) has also been utilized to determine the diastereoselective purity of synthetic batches of related compounds. mdpi.com The total synthesis of this compound further enables access to the pure compound for detailed study. mdpi.comrsc.org

Mass Spectrometry Applications in Metabolite Profiling and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the precise elemental composition of the molecule. For this compound, HRMS would confirm its molecular formula as C₂₄H₂₆O₄. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further probe the molecular structure. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. This "fingerprint" allows for the confirmation of the core hexahydrodibenzopyran scaffold and the identification of its specific substituents, distinguishing it from other isomers and related compounds isolated from the same source. This detailed structural analysis is critical for building a clear understanding of the compound before proceeding to biological and in silico assays. mdpi.com

In Silico Approaches for Ligand-Receptor Interactions and Molecular Dynamics

Computational methods provide profound insights into the potential biological activities of this compound by simulating its interactions with protein targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound and its analogues, docking studies have been performed to understand their binding modes within the active sites of cannabinoid receptors (CB₁ and CB₂). nih.govacs.org These studies are particularly insightful given that this compound has been reported to possess a weak but selective binding affinity for the CB₂ receptor. mdpi.com

Using software like Glide (Schrödinger), docking simulations can be run with extra precision (XP) to sample flexible ligand conformations within a rigid receptor structure. acs.org For structurally similar analogues, these simulations have revealed key interactions, such as π–π stacking with phenylalanine residues within the receptor's binding pocket, which are crucial for stable binding. acs.org By analyzing the binding orientation of this compound, researchers can hypothesize why it exhibits selectivity for CB₂ over CB₁ and guide the synthesis of novel analogues with improved affinity and selectivity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are performed to evaluate the stability of the predicted protein-ligand complex over time. These simulations model the atomic movements of the system, providing a dynamic view of the interaction. MD simulations have been conducted on CB₂ receptors complexed with novel machaeriol analogues to confirm the stability of the docked pose. acs.org

The stability of the complex is assessed by analyzing metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand's heavy atoms and the Root-Mean-Square Fluctuation (RMSF) of the protein's alpha carbons. acs.org A stable RMSD value for the ligand indicates that it does not dissociate from the binding pocket and maintains its conformation throughout the simulation. acs.org Low RMSF values for the amino acid residues in the binding site suggest that the ligand is tightly bound, leading to a stable complex. acs.org These simulations provide critical information on the dynamic behavior and stability of the ligand-receptor interaction, complementing the static picture provided by molecular docking.

Q & A

Q. What are the key synthetic challenges in producing Machaeriol D, and what methodologies address these challenges?

this compound contains a tricyclic dibenzopyran motif with an anti-configuration of the hydroxy-bearing stereogenic center relative to the methyl group, complicating stereochemical control during synthesis. A protecting group-free approach using selective oxidation of verbenol derivatives and hydroboration-mediated functionalization has been reported. This method reduces synthetic steps and improves yield (e.g., 42% yield for this compound) . Researchers should prioritize optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming stereochemistry and connectivity. X-ray crystallography resolves absolute configuration, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) ensures purity (>95%). For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: include raw spectral data in supplementary materials and cross-validate with literature values .

Q. How can researchers design initial biological assays to evaluate this compound’s antimalarial activity?

Begin with in vitro assays against Plasmodium falciparum strains (e.g., 3D7 for drug-sensitive, Dd2 for resistant). Use SYBR Green fluorescence-based assays to measure IC₅₀ values. Include positive controls (e.g., chloroquine) and validate results with triplicate experiments. Ensure cell viability assays (e.g., human hepatocyte lines) to assess cytotoxicity. Initial studies should prioritize dose-response curves and time-kill kinetics .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variations in assay conditions (e.g., parasite strain, serum concentration). Conduct a systematic review to identify confounding variables. Use meta-analysis to compare datasets, applying statistical tools like ANOVA or Bayesian hierarchical modeling to assess significance. Replicate experiments under standardized protocols (e.g., RPMI-1640 medium with 10% human serum) and publish raw data for peer validation .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Employ prodrug derivatization (e.g., esterification of the phenolic -OH group) to enhance solubility. Use pharmacokinetic studies in rodent models to evaluate absorption, distribution, and half-life. Pair with nanoformulations (e.g., liposomal encapsulation) to improve tissue penetration. Monitor plasma concentrations via LC-MS/MS and correlate with efficacy metrics (e.g., parasitemia reduction in murine models) .

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Discrepancies may stem from dynamic rotational isomerism or solvent-dependent shifts. Perform variable-temperature NMR (VT-NMR) to detect conformational exchange. Compare data in deuterated DMSO vs. CDCl₃ to identify solvent effects. Use computational tools (e.g., DFT-based chemical shift predictions) to validate assignments. Cross-reference with X-ray structures where possible .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles: define critical process parameters (CPPs) like reaction time, catalyst loading, and purification methods. Use Design of Experiments (DoE) software (e.g., JMP, Minitab) to optimize conditions. Characterize each batch with HPLC purity profiles and quantitative NMR (qNMR) to ensure consistency. Document deviations in a batch record for traceability .

Data Management and Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed synthetic protocols (e.g., molar ratios, reflux durations), raw spectral data (NMR, MS), and assay conditions in supplementary materials. Use platforms like Zenodo or Figshare for open-access archiving. Reference the Beilstein Journal of Organic Chemistry’s guidelines for experimental rigor .

Q. What statistical approaches validate this compound’s dose-response relationships in complex assays?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals. For synergy studies (e.g., with artemisinin), apply the Chou-Talalay combination index method. Share code (e.g., R or Python scripts) for transparency .

Ethical and Collaborative Considerations

Q. How can collaborative teams resolve authorship disputes in this compound research?

Establish authorship criteria early using guidelines like CRediT (Contributor Roles Taxonomy). Document contributions to synthesis, bioassays, data analysis, and writing. For disputes, consult institutional ethics committees or follow COPE (Committee on Publication Ethics) protocols. Ensure data ownership agreements are signed prior to collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.